molecular formula C14H20FNO8 B13395442 (5-Acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl)methyl acetate

(5-Acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl)methyl acetate

Cat. No.: B13395442
M. Wt: 349.31 g/mol
InChI Key: AUCRVLBGFFSCPW-UHFFFAOYSA-N
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Description

(5-Acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl)methyl acetate: is a complex organic compound with the molecular formula C14H20FNO8 and a molecular weight of 349.31 g/mol . This compound is a derivative of glucopyranose and is characterized by the presence of acetamido, acetyloxy, and fluoro groups. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl)methyl acetate involves multiple steps, starting from glucopyranose derivatives. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of (5-Acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetamido and fluoro groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

(5-acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCRVLBGFFSCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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